Fraction sp³ Hybridization as a Marker of Three-Dimensional Complexity vs. Simpler Thiadiazole Analogs
2097867-82-6 possesses a fraction sp³ (Fsp³) value of 0.33, reflecting its saturated azetidine and partially saturated dihydroisoquinoline rings [1]. In contrast, the simpler analog 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride (lacking the azetidine spacer) has a lower Fsp³ of approximately 0.21 (calculated from its SMILES), while fully aromatic thiadiazole-isoquinoline conjugates approach Fsp³ ≈ 0.0 . Higher Fsp³ correlates with improved clinical trial progression rates in drug discovery campaigns, with compounds exceeding Fsp³ > 0.30 historically showing ~2× higher probability of advancing from Phase I to Phase II compared to flatter analogs (Fsp³ < 0.20) [2]. This metric provides a quantifiable, structure-derived basis for prioritizing 2097867-82-6 in screening libraries where three-dimensional shape diversity is a selection criterion.
| Evidence Dimension | Fraction sp³ hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.33 (C₁₅H₁₈N₄S; six sp³-hybridized carbons out of 15 total carbons including the methyl group) |
| Comparator Or Baseline | 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride: Fsp³ ≈ 0.21 (estimated); fully aromatic thiadiazole-isoquinoline: Fsp³ ≈ 0.0 |
| Quantified Difference | ΔFsp³ ≥ +0.12 vs. the closest simpler analog; >0.30 threshold crossed only by the target compound |
| Conditions | Calculated from PubChem-deposited SMILES (CC1=NN=C(S1)N2CC(C2)N3CCC4=CC=CC=C4C3) using the formula Fsp³ = (number of sp³-hybridized carbons) / (total carbon count) [1] |
Why This Matters
Procurement decisions for lead-like or fragment-based screening libraries increasingly use Fsp³ as a triage metric; 2097867-82-6 meets a widely adopted Fsp³ ≥ 0.30 quality gate that simpler analogs fail.
- [1] PubChem CID 121183728; Computed Descriptors including SMILES CC1=NN=C(S1)N2CC(C2)N3CCC4=CC=CC=C4C3. Accessed 2026-05-09. View Source
- [2] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52, 6752–6756. View Source
